molecular formula C22H25N3O7S3 B1598307 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide CAS No. 127044-59-1

8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide

Cat. No.: B1598307
CAS No.: 127044-59-1
M. Wt: 539.7 g/mol
InChI Key: IMRMTOQIIAICNM-UHFFFAOYSA-N
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Description

8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide is a fluorescent pH indicator for the weakly acidic pH range and enzyme substrate reference standard . It has a molecular weight of 539.64 and a molecular formula of C22H25N3O7S3 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H25N3O7S3 . It’s an analog of 8-hydroxypyrene-1,3,6-tris(dimethylsulfonamide) .


Chemical Reactions Analysis

This compound is used as a photoacid to investigate the steps involved in excited-state deprotonation in polar solvents using pump-probe spectroscopy and time correlated single photon counting fluorescence spectroscopy .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 276 °C . It’s soluble in DMF, DMSO, and alcohols . It exhibits fluorescence with an excitation wavelength of 490 nm and an emission wavelength of 545 nm in 0.1 M Tris pH 9.0 .

Scientific Research Applications

Photoacidity and Charge Redistribution

A study on pyrene photoacids, including 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide, focused on understanding excited-state proton transfer using time-dependent pump-probe spectroscopy. This research revealed that the deprotonation dynamics of these photoacids display unique characteristics, crucial for understanding intramolecular charge redistribution in photoacidity studies (Spry & Fayer, 2008).

Proton Transfer in Polar Solvents

Another study examined the steps involved in excited-state deprotonation of this compound in polar solvents. The findings highlight a two-step process leading to excited-state proton transfer, which involves charge redistribution followed by proton transfer. This research provides valuable insights into the excited-state behavior of similar compounds (Spry & Fayer, 2007).

Electrochemical and Optical Behavior

Research on the electrochemical and optical properties of 8-hydroxypyrene-1,3,6-trisulfonic acid, a compound structurally similar to this compound, has provided insights into its potential as a model compound for spectroelectrochemical sensor development. The study evaluated the compound's behavior at different pH levels, offering critical data for sensor research applications (Andrews, Seliskar & Heineman, 2010).

Fluorescence and pH Sensing in Cell Biology

The fluorescence properties of 8-Hydroxypyrene-1,3,6-trisulfonate, closely related to this compound, were explored to understand its utility in cell biology as a pH reporter. This study highlighted the molecule's responsiveness to pH changes and its potential for quantifying certain ions, such as gadolinium, in solutions. The findings are significant for applications in monitoring intracellular pH and metal ion concentrations (Scarciglia et al., 2022).

Proton Transfer in Fuel Cell Membranes

A study on proton transfer in protonated Nafion fuel cell membranes utilized pyrene derivative photoacids, including this compound. The research provided insights into the kinetics of proton transfer and hydronium concentration in fuel cell membranes, demonstrating the application of these photoacids in understanding membrane dynamics (Spry & Fayer, 2009).

Mechanism of Action

Mode of Action

It is known to be a fluorescent ph indicator , which suggests that it may interact with its targets by changing its fluorescence properties in response to the pH of the environment.

Action Environment

The action of this compound can be influenced by environmental factors such as pH, as it is a fluorescent pH indicator . Its fluorescence properties may change in response to the acidity or alkalinity of its environment, which could potentially affect its efficacy and stability.

Biochemical Analysis

Biochemical Properties

8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide plays a significant role in biochemical reactions due to its ability to act as a pH indicator in the weakly acidic pH range. It interacts with various enzymes and proteins, serving as a substrate reference standard. The compound’s fluorescence properties make it suitable for monitoring enzyme activities and pH changes in biochemical assays .

Cellular Effects

8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide influences cellular processes by acting as a fluorescent probe. It can be used to study cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence allows researchers to visualize and quantify changes in cellular activities, providing insights into cell function and behavior .

Molecular Mechanism

The molecular mechanism of 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide involves its interaction with biomolecules through fluorescence. The compound binds to specific enzymes and proteins, allowing researchers to monitor enzyme activities and pH changes. Its fluorescence properties enable the detection of binding interactions and changes in gene expression, providing a detailed understanding of its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide exhibits stable fluorescence over time. Its stability and resistance to degradation make it a reliable tool for long-term studies. The compound’s effects on cellular function can be observed over extended periods, providing valuable data on its long-term impact in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide vary with different dosages in animal models. At lower doses, the compound serves as an effective fluorescent probe without causing adverse effects. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide is involved in metabolic pathways related to its role as a pH indicator and enzyme substrate. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s fluorescence properties allow researchers to monitor changes in metabolic pathways and gain insights into its biochemical role .

Transport and Distribution

Within cells and tissues, 8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function. The compound’s fluorescence properties enable the visualization of its transport and distribution within biological systems .

Subcellular Localization

8-Hydroxy-N,N,N’,N’,N’‘,N’'-hexamethylpyrene-1,3,6-trisulfonamide exhibits specific subcellular localization, which can be influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s fluorescence properties allow researchers to study its subcellular localization and gain insights into its role within cells .

Properties

IUPAC Name

8-hydroxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S3/c1-23(2)33(27,28)18-11-17(26)13-7-8-15-19(34(29,30)24(3)4)12-20(35(31,32)25(5)6)16-10-9-14(18)21(13)22(15)16/h7-12,26H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRMTOQIIAICNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)O)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405127
Record name 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127044-59-1
Record name 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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